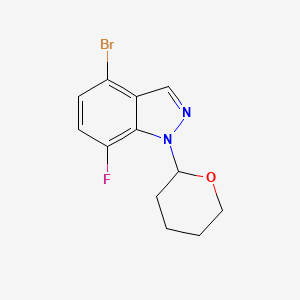

4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole

Description

4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole is a halogenated indazole derivative characterized by a bromine substituent at the 4-position, a fluorine atom at the 7-position, and a tetrahydropyran (THP) protective group at the 1-position of the indazole core. This compound is of interest in medicinal chemistry, particularly in kinase inhibitor development and as an intermediate in synthesizing complex heterocycles .

Properties

Molecular Formula |

C12H12BrFN2O |

|---|---|

Molecular Weight |

299.14 g/mol |

IUPAC Name |

4-bromo-7-fluoro-1-(oxan-2-yl)indazole |

InChI |

InChI=1S/C12H12BrFN2O/c13-9-4-5-10(14)12-8(9)7-15-16(12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 |

InChI Key |

VTTJKSLUPJSTPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3C=N2)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a nitro-substituted indazole, such as 6-nitroindazole, which can be selectively iodinated or brominated at the desired position. For example, the C-3 position can be functionalized by reaction with iodine in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).

Protection of the Indazole Nitrogen (N-1)

To prevent unwanted side reactions at the nucleophilic N-1 site, the nitrogen is protected using a tetrahydropyran group. This is achieved by reacting the indazole intermediate with 3,4-dihydro-2H-pyran and an acid catalyst such as methanesulfonic acid in solvents like DMF, tetrahydrofuran (THF), or methylene chloride.

This step yields the 1-(tetrahydro-2H-pyran-2-yl) protected indazole derivative, which is crucial for subsequent selective functionalization.

Halogenation and Fluorination

The bromine and fluorine substituents at positions 4 and 7, respectively, are introduced either by direct halogenation of the indazole ring or by starting from pre-halogenated indazole derivatives. The exact sequence depends on the availability of starting materials and desired substitution pattern. For 4-bromo-7-fluoro substitution, selective bromination at C-4 and fluorination at C-7 are carefully controlled to avoid overreaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions are employed to introduce or modify substituents on the indazole ring. For example, a Heck reaction between a 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and a vinyl pyridine derivative can be catalyzed by palladium(II) acetate with ligands like tri-o-tolylphosphine in the presence of a base such as N,N-diisopropylethylamine in DMF.

These reactions allow for the selective installation of vinyl or aryl groups, which can be further manipulated to obtain the desired substitution pattern.

Deprotection

After the desired substitutions are installed, the tetrahydropyran protecting group can be removed under acidic conditions using reagents such as hydrochloric acid, sulfuric acid, para-toluenesulfonic acid, or Lewis acids like boron trifluoride etherate. This step regenerates the free indazole nitrogen.

Summary Table of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Halogenation | Iodine (I2), K2CO3, DMF | Selective iodination/bromination of indazole ring |

| N-1 Protection | 3,4-Dihydro-2H-pyran, methanesulfonic acid, DMF/THF | Protection of indazole nitrogen as tetrahydropyran ether |

| Cross-Coupling (Heck/Suzuki) | Pd(OAc)2, tri-o-tolylphosphine, base (DIPEA), DMF | Installation of vinyl/aryl substituents |

| Deprotection | HCl, H2SO4, p-TsOH, or BF3·OEt2, compatible solvent | Removal of tetrahydropyran protecting group |

Research Findings and Practical Considerations

Protecting Group Stability: The tetrahydropyran group is stable under a variety of reaction conditions, allowing for multi-step synthesis without premature deprotection.

Selectivity: Careful control of halogenation conditions is essential to achieve selective substitution at the 4- and 7-positions of the indazole ring without affecting other positions.

Catalyst and Ligand Choice: Palladium catalysts with appropriate ligands (e.g., tri-o-tolylphosphine) enhance reaction yields and selectivity in cross-coupling steps.

Solvent Effects: Polar aprotic solvents like DMF are commonly used to facilitate halogenation and cross-coupling reactions due to their ability to dissolve both organic and inorganic reagents.

Purification: Intermediate compounds often require chromatographic purification to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Differences:

- Substituent Position and Type: The target compound’s 7-fluoro group contrasts with the 5-trifluoromethyl substituent in its closest analog (similarity index 0.84).

- Physicochemical Properties: Lipophilicity (LogP): The 5-CF3 analog likely has a higher LogP than the 7-fluoro derivative due to the trifluoromethyl group’s hydrophobicity. Solubility: The THP group in both compounds improves aqueous solubility compared to non-protected indazoles .

Biological Activity

4-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{13}H_{12}BrF N_3O and a molecular weight of approximately 299.14 g/mol. Its structure features a bromine atom at the fourth position and a fluorine atom at the seventh position of the indazole ring, along with a tetrahydropyran moiety that contributes to its complexity and potential biological activity.

Pharmacological Potential

Research into the biological activity of 4-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is still in its early stages. Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological properties, including:

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Comparative analysis with structurally similar compounds reveals insights into how modifications can enhance or diminish activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-1-(tetrahydro-2H-pyran)-5-(trifluoromethyl)-1H-indazole | 2044704-81-4 | 0.88 |

| 6-Bromo-1-(tetrahydro-2H-pyran)-1H-pyrazolo[4,3-b]pyridine | 1416713-01-3 | 0.72 |

| tert-butyl 6-bromo-indazole | 877264-77-2 | 0.68 |

The unique halogen substitutions and tetrahydropyran integration may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological effects of indazole derivatives, including 4-bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole:

- In Vitro Studies : Research indicates that this compound may exhibit cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action.

- Kinase Inhibition Assays : In assays designed to evaluate kinase inhibition, preliminary data suggest that this compound effectively inhibits Myt1 kinase, which could have implications for cancer treatment strategies .

- Comparative Studies : Analogous compounds have been tested for their effectiveness against Trypanosoma brucei, highlighting the need for further exploration of 4-bromo derivatives in treating neglected tropical diseases .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole?

The synthesis typically involves multi-step protocols:

- Protection of the indazole nitrogen using tetrahydropyranyl (THP) groups under acidic conditions (e.g., TsOH in dichloromethane).

- Halogenation : Bromination at the 4-position via electrophilic substitution (e.g., NBS in DMF) and fluorination at the 7-position using DAST (diethylaminosulfur trifluoride) or Selectfluor .

- Deprotection : Controlled removal of the THP group under mild acidic conditions (e.g., HCl in dioxane) to avoid side reactions. Characterization via /-NMR, HPLC, and HRMS is critical to confirm purity and regioselectivity .

Q. What analytical methods are essential for characterizing this compound?

- NMR spectroscopy : -NMR (500 MHz) and -NMR to confirm fluorine incorporation and substitution patterns.

- HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection (254 nm) and ESI-MS for molecular weight confirmation.

- X-ray crystallography : For resolving ambiguities in regiochemistry, particularly in bromine/fluorine positioning .

Q. What safety protocols are recommended for handling this compound?

- Storage : In airtight containers under inert gas (N), protected from light and moisture, at 2–8°C to prevent decomposition .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to mitigate inhalation risks.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during the fluorination step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic fluorination efficiency.

- Temperature control : Reactions at 0–5°C minimize side products (e.g., over-fluorination).

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity in heteroaromatic systems .

- DOE (Design of Experiments) : Use factorial designs to test variables like reagent stoichiometry and reaction time .

Q. How does the stability of 4-Bromo-7-fluoro-1-tetrahydropyran-2-YL-indazole vary under different conditions?

- Thermal stability : TGA/DSC analysis reveals decomposition above 150°C, necessitating low-temperature storage.

- Photostability : UV-Vis studies show degradation under prolonged UV exposure; amber glass vials are recommended .

- pH sensitivity : Hydrolysis occurs in strongly acidic/basic conditions (pH < 2 or > 10), confirmed via accelerated stability testing .

Q. How to resolve contradictions in reported reactivity data (e.g., conflicting bromination yields)?

- Parameter standardization : Ensure consistent reagent purity (e.g., NBS vs. Br) and solvent drying methods.

- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., di-brominated species) from competing reaction pathways.

- Computational modeling : DFT studies to compare activation energies for bromination at C4 vs. other positions .

Q. What strategies enable selective functionalization of the indazole core for downstream applications?

- Orthogonal protection : Use THP for N1 protection while modifying C3/C5 positions via Suzuki-Miyaura coupling (e.g., aryl boronic acids) .

- Directed C–H activation : Pd-catalyzed reactions with directing groups (e.g., pyridine) to target specific positions.

- Microwave-assisted synthesis : Reduces reaction times and improves selectivity in heterocyclic systems .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

- Scaffold diversification : Replace bromine/fluorine with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF) .

- Biological assays : Test analogs against kinase targets (e.g., JAK2, EGFR) to correlate substituent effects with inhibitory activity .

- Co-crystallization studies : Resolve binding modes of analogs with target proteins using X-ray crystallography .

Methodological Notes

- Data validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) and published analogs .

- Controlled experiments : Include internal standards (e.g., deuterated solvents) in spectroscopic analyses to ensure reproducibility.

- Ethical compliance : Follow institutional guidelines for hazardous waste disposal and animal testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.